molecular formula C15H20N4 B2751343 (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine CAS No. 2227716-59-6

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

Cat. No. B2751343
CAS RN: 2227716-59-6
M. Wt: 256.353
InChI Key: UEFTZSZOWHIMLW-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Structure-Activity Relationships and Synthetic Methodologies

  • Synthesis and Characterization: Research on compounds related to (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine often focuses on their synthesis and structural analysis. For instance, the synthesis and characterization of various pyrrolidine and pyrrolidinone compounds have been explored, highlighting their potential as intermediates for further chemical transformations or as target molecules for biological activities. Studies on the preparation of diastereomeric derivatives of 3-phosphanylpyrrolidine and their palladium(II) complexes, along with the synthesis of novel 3,4-disubstituted pyrrolidine derivatives through multicomponent reactions, exemplify the synthetic interest in such structures (Nagel & Nedden, 1997) (Liang, 2012).

Pharmacological and Biological Applications

  • Anti-tumor Agents: Certain pyrrolidine derivatives have been identified as active anti-tumor agents, demonstrating efficacy against human breast, CNS, and colon cancer cell lines in vitro. The structural modifications and variations in the pyrrolidine core, such as those observed in benzopyranylamine compounds, are critical for enhancing their biological activity and selectivity towards various cancer cell lines (Jurd, 1996).

Catalytic and Synthetic Utility

  • Catalysis: The structural features of pyrrolidine derivatives, including those similar to (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine, are leveraged in catalytic applications. For instance, their use in asymmetric catalysis for Grignard cross-coupling reactions highlights the utility of these structures in synthetic chemistry to achieve high enantioselectivity in the synthesis of complex organic molecules (Nagel & Nedden, 1997).

Chemical Reactivity and Transformations

  • Reductive Amination and Annulations: The reductive amination of levulinic acid with primary amines to synthesize pyrrolidinones showcases the reactivity of pyrrolidine derivatives towards forming structurally diverse and functionalized cyclic compounds. These synthetic methodologies are valuable for producing compounds with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Xu et al., 2017).

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-15(7-8-17-18)13-10-19(11-14(13)16)9-12-5-3-2-4-6-12/h2-8,13-14H,9-11,16H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFTZSZOWHIMLW-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.